Methyl 3-prop-2-ynylpiperidine-3-carboxylate;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

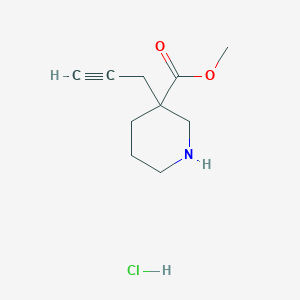

Methyl 3-prop-2-ynylpiperidine-3-carboxylate;hydrochloride is a chemical compound with a complex structure that includes a piperidine ring substituted with a prop-2-ynyl group and a carboxylate ester

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-prop-2-ynylpiperidine-3-carboxylate;hydrochloride typically involves the reaction of piperidine derivatives with propargyl bromide under basic conditions to introduce the prop-2-ynyl group. The carboxylate ester is then formed through esterification reactions using methanol and appropriate catalysts. The hydrochloride salt is obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-prop-2-ynylpiperidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry

Methyl 3-prop-2-ynylpiperidine-3-carboxylate; hydrochloride serves as a building block in organic synthesis. It is utilized in various chemical reactions, including:

- Reagent in Organic Synthesis : Its structure allows it to participate in nucleophilic substitutions and cyclization reactions.

- Precursor for Drug Development : The compound is explored for its potential to be modified into more complex pharmaceutical agents.

Biology

Research into the biological activities of this compound has revealed several potential applications:

-

Anticancer Activity : Studies indicate that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines such as HeLa and MCF-7. The mechanism often involves the disruption of cellular processes critical for cancer cell survival.

Cell Line IC50 (µg/mL) HeLa 20 MCF-7 24 -

Antifungal Properties : Similar piperidine derivatives have shown significant antifungal activity against strains such as Aspergillus and Candida.

Compound Target Organism MIC (µg/mL) Methyl 3-prop-2-ynylpiperidine derivative Aspergillus flavus 1

Medicine

The therapeutic potential of methyl 3-prop-2-ynylpiperidine-3-carboxylate; hydrochloride is under investigation:

- Matrix Metalloproteinase Inhibitors : Compounds similar to this have been studied for their role in inhibiting matrix metalloproteinases (MMPs), which are implicated in cancer metastasis. For instance, research on related structures has shown promising results in improving survival rates in cancer models when used alongside chemotherapy.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of methyl 3-prop-2-ynylpiperidine derivatives, researchers treated various cancer cell lines with different concentrations of the compound. The results indicated that modifications to the piperidine structure could enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Case Study 2: Antifungal Activity Assessment

A laboratory study assessed the antifungal efficacy of piperidine derivatives against Candida albicans. The findings demonstrated that compounds with structural similarities to methyl 3-prop-2-ynylpiperidine exhibited potent antifungal activity, significantly reducing fungal growth compared to control groups.

Mecanismo De Acción

The mechanism of action of Methyl 3-prop-2-ynylpiperidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The prop-2-ynyl group can form covalent bonds with active sites, leading to inhibition or modulation of biological activity. The piperidine ring provides structural stability and enhances binding affinity.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 3-prop-2-ynylpiperidine-3-carboxylate: The free base form without the hydrochloride salt.

Ethyl 3-prop-2-ynylpiperidine-3-carboxylate: An analog with an ethyl ester group instead of a methyl ester.

Methyl 3-prop-2-ynylpiperidine-4-carboxylate: A positional isomer with the carboxylate group at the 4-position.

Uniqueness

Methyl 3-prop-2-ynylpiperidine-3-carboxylate;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This compound’s unique structure allows for specific interactions with biological targets, making it valuable for research and potential therapeutic applications.

Actividad Biológica

Methyl 3-prop-2-ynylpiperidine-3-carboxylate;hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies, and presents relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine core with a prop-2-ynyl substituent at the 3-position and a carboxylate group. Its chemical formula is C7H12ClNO2 with a molecular weight of approximately 165.63 g/mol .

Biological Activity Overview

The compound has been evaluated for various biological activities, particularly in the context of cancer treatment and neurological disorders.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, derivatives of piperidine-based compounds have shown promising results in inhibiting the growth of triple-negative breast cancer (TNBC) cell lines, specifically MDA-MB-231 and MDA-MB-468. The growth inhibition was assessed using sulforhodamine B assays, revealing that certain derivatives exhibited significant cytotoxicity against cancer cells while sparing non-tumorigenic cells .

Table 1: Antitumor Activity of Piperidine Derivatives

| Compound | Cell Line | GI50 (μM) | Effect on Non-Tumorigenic Cells |

|---|---|---|---|

| Compound 2e | MDA-MB-231 | 13 | Minimal effect |

| Compound 2e | MDA-MB-468 | TBD | Minimal effect |

| Doxorubicin | MDA-MB-231 | TBD | Significant cytotoxicity |

Note: GI50 refers to the concentration required to inhibit cell growth by 50%.

The mechanism by which this compound exerts its antitumor effects appears to involve modulation of the cell cycle. Flow cytometry analyses indicated that treatment with this compound increased the proportion of cells in the G0/G1 phase while decreasing those in the S phase, suggesting an interruption in cell cycle progression .

Neuropharmacological Potential

In addition to its antitumor properties, there is emerging interest in the neuropharmacological applications of piperidine derivatives. Some formulations containing similar compounds have been developed for treating otic disorders, indicating their potential as immunomodulating agents that could ameliorate symptoms associated with inner ear conditions .

Table 2: Neuropharmacological Applications

| Condition | Formulation Type | Active Agent |

|---|---|---|

| Meniere's Disease | Thermoreversible gel | Immunomodulating agent |

| Sudden Sensorineural Hearing Loss | Biodegradable formulation | Immunomodulating agent |

Case Studies

One notable case study involved a derivative of methyl 3-prop-2-ynylpiperidine evaluated for its effects on matrix metalloproteinases (MMPs), which play critical roles in tumor metastasis and tissue remodeling. The study demonstrated that certain piperidine derivatives exhibited potent inhibition of MMP-2 and MMP-9, suggesting a dual role in both cancer treatment and tissue repair mechanisms .

Propiedades

IUPAC Name |

methyl 3-prop-2-ynylpiperidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-3-5-10(9(12)13-2)6-4-7-11-8-10;/h1,11H,4-8H2,2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCRXBYRNGALJLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCNC1)CC#C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.